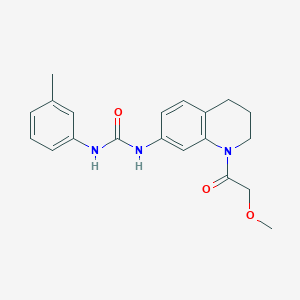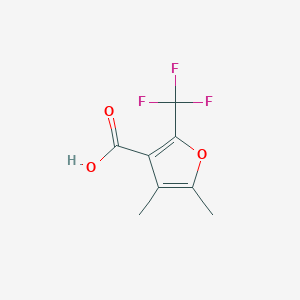
1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea” is a type of phenyl-pyrazole derivative . These derivatives have been proposed as new BCR-ABL tyrosine kinase inhibitors . This compound is a versatile material used in scientific research.
Synthesis Analysis
The synthesis of phenyl-pyrazole derivatives involves combinational strategies of scaffold hopping and conformational constraint . A series of these derivatives were synthesized and their activities against BCR-ABL1 kinase in vitro were evaluated .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyrazole ring, a pyridazine ring, and two phenyl rings .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its role as a BCR-ABL tyrosine kinase inhibitor . The compound interacts with the kinase, inhibiting its activity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The research around compounds related to "1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea" often focuses on their synthesis and the exploration of their chemical properties. For example, studies on heterocyclic compounds involving pyrazole and pyridazine rings demonstrate the versatility of these structures in forming novel compounds with significant chemical and pharmacological activities. Such compounds have been synthesized through various chemical reactions, indicating the compound's role as a precursor in developing new chemical entities with potential application in medicinal chemistry and other scientific fields (Eljazi I. Al-Afaleq & S. Abubshait, 2001).
Potential Antiviral and Antibacterial Applications
Research has been conducted on the antiviral and antibacterial potential of compounds containing pyrazole and pyridazine structures. These studies highlight the synthesis of novel heterocyclic compounds, aiming to evaluate their cytotoxicity, anti-HSV1 (Herpes Simplex Virus 1), and anti-HAV (Hepatitis A Virus) activities. The creation of these compounds involves intricate synthetic routes, yielding derivatives that are further tested for their biological activities, suggesting a pathway for the development of new antiviral or antibacterial agents (F. Attaby et al., 2006).
Pharmacological Research
Compounds structurally similar to "this compound" have been the focus of pharmacological research, particularly in the context of neurodegenerative diseases and psychiatric disorders. For instance, the discovery and optimization of pyridazinone-based phosphodiesterase 10A (PDE10A) inhibitors highlight the therapeutic potential of these compounds. The studies involve the use of structure-based drug design techniques, leading to compounds with potent inhibitory activity, excellent selectivity, and favorable pharmacokinetics, suggesting their application in treating conditions such as schizophrenia (J. Kunitomo et al., 2014).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-phenyl-3-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7O/c28-20(23-15-5-2-1-3-6-15)24-17-9-7-16(8-10-17)22-18-11-12-19(26-25-18)27-14-4-13-21-27/h1-14H,(H,22,25)(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDVOBWBPNUWHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
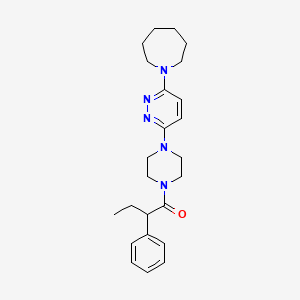
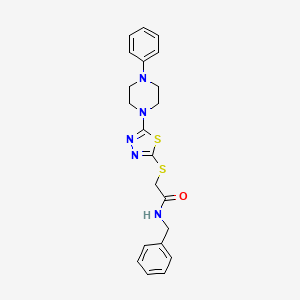
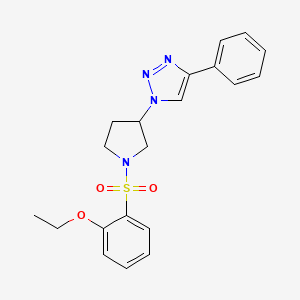
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2676892.png)
![2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole hydrobromide](/img/structure/B2676895.png)
![Methyl 5-[(4-cyanophenoxy)methyl]-2-furoate](/img/structure/B2676897.png)
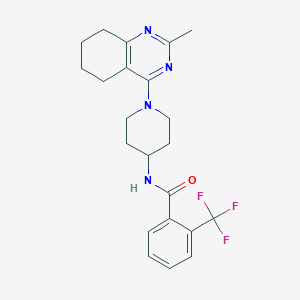
![[6-(4-Fluorophenoxy)pyridin-3-yl]methanamine](/img/structure/B2676903.png)
![8-[(3-Chloro-4-fluorophenyl)sulfonyl]-2-(methylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2676904.png)
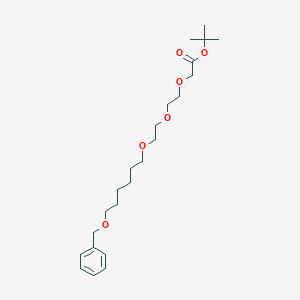
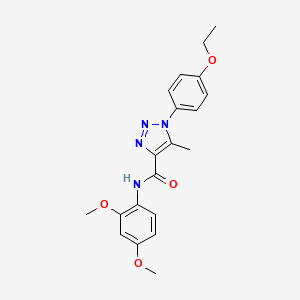
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2676907.png)
